molecular formula C12H8ClOP B14354943 10H-Phenoxaphosphine, 10-chloro- CAS No. 95725-42-1

10H-Phenoxaphosphine, 10-chloro-

Katalognummer: B14354943
CAS-Nummer: 95725-42-1
Molekulargewicht: 234.62 g/mol
InChI-Schlüssel: WHTUPTBPHFOBOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10H-Phenoxaphosphine, 10-chloro- is a heterocyclic compound containing phosphorus as a ring hetero atom. It is known for its role as an intermediate in the synthesis of metallo-organic complexing ligands and phenoxaphosphinic acids. This compound is significant in various catalytic reactions due to its unique chemical structure and properties .

Vorbereitungsmethoden

The synthesis of 10H-Phenoxaphosphine, 10-chloro- typically involves the reaction of substituted diphenyl ethers with phosphorus trihalogenide in the presence of a Lewis acid, followed by treatment with an amine . This method is efficient and widely used in industrial production. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

10H-Phenoxaphosphine, 10-chloro- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxaphosphinic acids, while substitution reactions may produce various substituted phenoxaphosphines .

Wissenschaftliche Forschungsanwendungen

10H-Phenoxaphosphine, 10-chloro- has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 10H-Phenoxaphosphine, 10-chloro- involves its interaction with molecular targets and pathways in catalytic reactions. As a ligand, it coordinates with metal centers, forming stable complexes that facilitate various chemical transformations. The presence of the phosphorus atom in the ring structure plays a crucial role in its reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

10H-Phenoxaphosphine, 10-chloro- can be compared with other similar compounds, such as:

The uniqueness of 10H-Phenoxaphosphine, 10-chloro- lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and applications in various chemical processes.

Eigenschaften

CAS-Nummer

95725-42-1

Molekularformel

C12H8ClOP

Molekulargewicht

234.62 g/mol

IUPAC-Name

10-chlorophenoxaphosphinine

InChI

InChI=1S/C12H8ClOP/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H

InChI-Schlüssel

WHTUPTBPHFOBOB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)OC3=CC=CC=C3P2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.